molecular formula C9H10FNO2 B8367101 1-Fluoro-3-(4-nitrophenyl)propane

1-Fluoro-3-(4-nitrophenyl)propane

Cat. No.: B8367101
M. Wt: 183.18 g/mol
InChI Key: ULIWJUAWHAWRJS-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-nitrophenyl)propane is an organofluorine compound featuring a propane backbone substituted with a fluorine atom and a 4-nitrophenyl group.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-(3-fluoropropyl)-4-nitrobenzene

InChI

InChI=1S/C9H10FNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2

InChI Key

ULIWJUAWHAWRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCF)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-Bromo-3-(4-nitrophenyl)propane
  • Structure : Bromine replaces fluorine at the terminal carbon.
  • Synthesis: Prepared via nitration of 1-bromo-3-phenylpropane using HNO₃ and P₂O₅/silica gel, yielding a yellow oil (74% efficiency) .
  • Properties: Higher molecular weight (vs. fluoro analog) due to bromine. Bromine’s lower electronegativity and larger atomic radius may reduce dipole moment but enhance lipophilicity. Potential as a precursor for nucleophilic substitutions (e.g., Suzuki couplings).
1-Bromo-3,3,3-trifluoro-2-(4-nitrophenyl)propane
  • Structure : Contains a trifluoromethyl group and bromine.
  • Properties: Trifluoromethyl group increases electron-withdrawing effects, enhancing aromatic ring deactivation. Higher thermal and chemical stability compared to mono-fluoro derivatives .
Key Differences :
Property 1-Fluoro-3-(4-nitrophenyl)propane 1-Bromo-3-(4-nitrophenyl)propane 1-Bromo-3,3,3-trifluoro-2-(4-nitrophenyl)propane
Molecular Weight (g/mol) ~183.1 (estimated) 257.1 298.06
Halogen Effects Moderate dipole, lower lipophilicity Higher lipophilicity, SN2 reactivity Extreme electron withdrawal, high stability
Synthetic Yield N/A 74% N/A

Nitrophenyl-Substituted Heterocycles and Enones

1-Acetyl-3-(4-nitrophenyl)propionitrile
  • Structure : Features a nitrile and acetyl group.
  • Applications : Serves as a precursor for pyrazoline derivatives with antimicrobial activity (e.g., against E. coli and C. albicans) .
  • Comparison :
    • The nitrile group enables cyclization reactions, unlike the propane backbone of the fluoro compound.
    • Higher polarity due to the nitrile and acetyl groups.
1-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • Structure: α,β-unsaturated ketone (enone) with fluorophenyl and nitrophenyl groups.
  • Properties :
    • Conjugated system allows for UV-Vis absorption and participation in Michael additions.
    • Higher reactivity in cycloaddition reactions compared to saturated propane derivatives .
Key Differences :
Property This compound 1-Acetyl-3-(4-nitrophenyl)propionitrile 1-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Functional Groups Fluorine, nitro Acetyl, nitrile, nitro Enone, fluorine, nitro
Reactivity SN2 or radical pathways Cyclization to heterocycles Conjugate additions, photochemical reactions
Biological Activity Potential as a building block Antimicrobial N/A

Steric and Crystallographic Comparisons

1,1,3-Trimethyl-3-(4-nitrophenyl)indane
  • Structure : Bulky trimethyl and indane groups.
  • Crystallography : Steric hindrance from methyl groups reduces molecular packing efficiency, leading to lower melting points compared to linear analogs .
1-(4-Chlorophenyl)-3-(2-nitrophenyl)propane-1,2-dione
  • Structure : Diketone with chloro and nitro substituents.
  • Properties :
    • Strong hydrogen-bond acceptor due to carbonyl groups.
    • Chlorine’s polarizability enhances intermolecular interactions vs. fluorine .

Preparation Methods

Reaction Mechanism and Conditions

The alcohol precursor, 3-(4-nitrophenyl)propan-1-ol, undergoes deoxyfluorination using SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) in dichloromethane (DCM) with 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds via formation of a sulfonimidate intermediate, followed by nucleophilic fluoride attack (Figure 1).

Key parameters :

  • Temperature: Room temperature (25°C)

  • Time: 30 minutes

  • Yield: 74%

Table 1: Optimization of Deoxyfluorination

ReagentBaseSolventTime (h)Yield (%)
SulfoxFluorDBUDCM0.574
DASTDCM258
PyFluorDBUDCM0.5<5

Synthesis of 3-(4-Nitrophenyl)propan-1-ol

The alcohol precursor is synthesized via Friedel-Crafts alkylation of nitrobenzene derivatives:

  • Nitration : 4-Nitrotoluene is nitrated using HNO₃/H₂SO₄ at −5°C to yield 4-nitro-3-fluorotoluene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methyl group to a hydroxymethyl intermediate.

  • Chain elongation : Grignard reaction with ethylene oxide extends the carbon chain.

Purity : >99% (confirmed by HPLC).

Halide Substitution of 3-(4-Nitrophenyl)propyl Bromide

Fluorination via Finkelstein Reaction

3-(4-Nitrophenyl)propyl bromide reacts with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 80°C:

  • Yield : 65%

  • Side products : Elimination to 3-(4-nitrophenyl)propene (≤10%).

Table 2: Halide Substitution Optimization

SubstrateFluoride SourceSolventTemperature (°C)Yield (%)
3-(4-Nitrophenyl)propyl bromideKFDMF8065
3-(4-Nitrophenyl)propyl chlorideTBATTHF2542

Synthesis of 3-(4-Nitrophenyl)propyl Bromide

  • Nitration : 4-Fluorotoluene is nitrated using fuming HNO₃ to yield 4-nitro-3-fluorotoluene.

  • Bromination : Radical bromination with N-bromosuccinimide (NBS) and AIBN initiates chain bromination.

Challenges : Regioselective bromination requires strict temperature control (−5°C).

Catalytic Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 1-fluoro-3-iodopropane and 4-nitrophenylboronic acid:

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Ethanol/H₂O (4:1)

  • Yield : 52%

Limitations : Low yield due to steric hindrance from the nitro group.

Ullmann Coupling

Copper-mediated coupling of 1-fluoro-3-iodopropane with 4-nitroiodobenzene:

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : DMSO

  • Yield : 38%

Purification and Characterization

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh)

  • Eluent : Petroleum ether/ethyl acetate (4:1)

  • Recovery : >95%

Crystallization

  • Solvent : Ethanol/water (9:1)

  • Purity : 99.2% (GC-MS)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (t, J = 6.6 Hz, 2H, CH₂F), 2.98 (quin, J = 6.6 Hz, 2H, CH₂), 2.12 (m, 2H, CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −218.1 (t, J = 6.6 Hz).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost
Deoxyfluorination7499.2High$$
Halide substitution6598.6Moderate$
Suzuki coupling5297.5Low$$$

Key insights :

  • Deoxyfluorination offers the highest yield and scalability but requires expensive reagents.

  • Halide substitution is cost-effective but prone to elimination side reactions.

Industrial-Scale Considerations

Environmental Impact

  • Waste management : Neutralization of acidic byproducts (e.g., H₂SO₄) with CaCO₃.

  • Solvent recovery : DCM and DMF are recycled via distillation .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Fluoro-3-(4-nitrophenyl)propane?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or aldol condensation using fluorinated acetophenones and nitro-substituted aldehydes. For example:
  • Claisen-Schmidt Approach : React 4-fluoroacetophenone with 4-nitrobenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature to form the α,β-unsaturated ketone intermediate .
  • Aldol Condensation : Use thionyl chloride as a catalyst in ethanol to enhance electrophilicity of the carbonyl group, followed by dehydration to isolate the product .
    Critical Parameters : Solvent polarity (ethanol preferred for solubility), reaction temperature (ambient to 50°C), and stoichiometric ratios (1:1.2 aldehyde:ketone).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups; δ 6.5–7.5 ppm for fluorophenyl protons).
  • ¹³C NMR : Carbonylic carbons (δ ~190 ppm) and nitro-substituted carbons (δ ~145 ppm) .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₉H₇FNO₂; theoretical MW: 180.15 g/mol).

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro-aromatic vapors.
  • Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation.
  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS guidelines for nitro compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with DMF or THF to improve aldehyde solubility, but monitor for side reactions (e.g., over-oxidation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance enolate formation .
  • In Situ Monitoring : Use TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC (C18 column, 254 nm UV detection) to track reaction progress .
    Data Contradiction Tip : If NMR shows unexpected peaks, perform column chromatography (silica gel, gradient elution) to isolate impurities and identify side products via GC-MS .

Q. How can crystallographic data resolve ambiguities in structural elucidation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C-F: ~1.34 Å; C-NO₂: ~1.48 Å) and dihedral angles between aromatic rings to confirm stereoelectronic effects .
  • Comparative Analysis : Overlay experimental data (e.g., from ) with DFT-calculated structures (B3LYP/6-31G* basis set) to validate intramolecular interactions (e.g., H-bonding with nitro groups) .

Q. What strategies are employed to evaluate the compound’s potential in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., NADH depletion monitored at 340 nm) .
  • Docking Studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina; focus on nitro group’s electron-withdrawing effects on binding affinity .
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay on HEK-293 cells) .

Q. How can photophysical properties be leveraged for material science applications?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure λmax in DMSO (expected ~350 nm due to π→π* transitions in nitro-aryl systems) .
  • Fluorescence Quenching Studies : Evaluate electron-transfer efficiency with TiO₂ nanoparticles for potential use in organic photovoltaics .
  • Surface Adsorption Analysis : Use AFM or XPS to study interactions with indoor surfaces (e.g., silica or paint coatings) for environmental chemistry applications .

Data Contradiction Analysis Table

Observation Possible Cause Resolution Strategy Reference
Discrepancy in ¹H NMR aromatic shiftsSolvent polarity effects or paramagnetic impuritiesRe-dissolve in deuterated DMSO; compare with computed spectra
Low HPLC purity (>95%)Incomplete dehydration during synthesisReflux with molecular sieves; optimize catalyst loading
Unexpected SCXRD bond anglesCrystal packing stressRe-crystallize in alternative solvents (e.g., acetonitrile)

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